molecular formula C12H17NSi B8561059 Benzenamine, 4-methyl-2-[(trimethylsilyl)ethynyl]- CAS No. 180624-14-0

Benzenamine, 4-methyl-2-[(trimethylsilyl)ethynyl]-

Cat. No. B8561059
M. Wt: 203.35 g/mol
InChI Key: KMINEAYCTIXWJE-UHFFFAOYSA-N
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Patent
US08841460B2

Procedure details

To a stirred solution of 22 (11.32 g, 55.6 mmol) in 2:1 MeOH/Et2O (250 mL) was added K2CO3 (15.38 g, 111 mmol) at room temperature. After stirring for 1 h at this temperature, the reaction mixture was diluted with water and extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give 23 as a light brown solid without the need for purification (6.79 g, 93%): 1H NMR (300 MHz, CDCl3) δ 7.14 (d, J=1.5 Hz, 1H), 6.96 (dd, J=8.2, 1.5 Hz, 1H), 6.62 (d, J=8.2 Hz, 1H), 4.11 (s, 2H), 3.36 (s, 1H), 2.21 (s, 3H).
Name
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
15.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([C:9]#[C:10][Si](C)(C)C)[CH:3]=1.CO.CCOCC.C([O-])([O-])=O.[K+].[K+]>O>[C:9]([C:4]1[CH:3]=[C:2]([CH3:1])[CH:8]=[CH:7][C:5]=1[NH2:6])#[CH:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
11.32 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)C#C[Si](C)(C)C
Name
Quantity
250 mL
Type
reactant
Smiles
CO.CCOCC
Name
Quantity
15.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1=C(N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.